molecular formula C11H12I2N2 B12859563 4,4'-Bipyridinium, 1-methyl-, iodide

4,4'-Bipyridinium, 1-methyl-, iodide

Cat. No.: B12859563
M. Wt: 426.03 g/mol
InChI Key: PQLKOZBCZLZYCN-UHFFFAOYSA-M
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Description

4,4’-Bipyridinium, 1-methyl-, iodide is a chemical compound with the molecular formula C11H12IN2. It is a derivative of bipyridine, where one of the nitrogen atoms is methylated and the compound is paired with an iodide ion. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bipyridinium, 1-methyl-, iodide typically involves the methylation of 4,4’-bipyridine. One common method is to react 4,4’-bipyridine with methyl iodide in an organic solvent such as acetonitrile or acetone. The reaction is usually carried out under reflux conditions to ensure complete methylation. The general reaction can be represented as:

4,4’-Bipyridine+Methyl Iodide4,4’-Bipyridinium, 1-methyl-, iodide\text{4,4'-Bipyridine} + \text{Methyl Iodide} \rightarrow \text{4,4'-Bipyridinium, 1-methyl-, iodide} 4,4’-Bipyridine+Methyl Iodide→4,4’-Bipyridinium, 1-methyl-, iodide

Industrial Production Methods

In an industrial setting, the production of 4,4’-Bipyridinium, 1-methyl-, iodide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bipyridinium, 1-methyl-, iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.

    Reduction: It can be reduced to form the corresponding bipyridine derivative.

    Substitution: The iodide ion can be substituted with other anions through metathesis reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Silver nitrate can be used to replace the iodide ion with a nitrate ion.

Major Products Formed

    Oxidation: Oxidized bipyridinium derivatives.

    Reduction: Reduced bipyridine derivatives.

    Substitution: Bipyridinium salts with different anions.

Scientific Research Applications

Chemistry

In chemistry, 4,4’-Bipyridinium, 1-methyl-, iodide is

Properties

Molecular Formula

C11H12I2N2

Molecular Weight

426.03 g/mol

IUPAC Name

1-methyl-4-pyridin-1-ium-4-ylpyridin-1-ium;diiodide

InChI

InChI=1S/C11H11N2.2HI/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10;;/h2-9H,1H3;2*1H/q+1;;/p-1

InChI Key

PQLKOZBCZLZYCN-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2.[I-].[I-]

Origin of Product

United States

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